molecular formula C6H5NO2S B3022530 6-Mercaptonicotinic acid CAS No. 92823-43-3

6-Mercaptonicotinic acid

Cat. No.: B3022530
CAS No.: 92823-43-3
M. Wt: 155.18 g/mol
InChI Key: JWWGTYCXARQFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Mercaptonicotinic acid is an organic compound with the chemical formula C6H5NO2S It is a derivative of nicotinic acid (vitamin B3) where a mercapto group (-SH) replaces one of the hydrogen atoms on the pyridine ring

Mechanism of Action

Target of Action

6-Mercaptonicotinic acid (MNA) is a bifunctional ligand, made up of a pyridine moiety containing carboxylic and mercapto groups . It is known to interact with various targets, including metal ions such as copper (Cu2+) and zinc (Zn2+) .

Mode of Action

MNA interacts with its targets primarily through electrostatic interactions and the formation of non-fluorescent ground-state complexes . For instance, MNA can coordinate with Cu2+ to form a complex, causing the fluorescence quenching of zinc-doped carbon dots (Zn-CDs) .

Biochemical Pathways

It is known that mna can be involved in the synthesis and salvage pathways of nicotinic acid and nicotinamide to bioactive nicotinamide adenine dinucleotide (nad+) . This process is crucial for various cellular functions, including energy metabolism and DNA repair.

Pharmacokinetics

It has been used in the formulation of nanoparticles for drug delivery . In one study, MNA was used to modify Zn-CDs, effectively preventing their aggregation and enhancing their stability .

Result of Action

The molecular and cellular effects of MNA’s action largely depend on its targets and the specific biochemical pathways it affects. For instance, when MNA interacts with Cu2+, it can cause the fluorescence quenching of Zn-CDs . This property has been exploited for the detection of Cu2+ in complex water environments .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MNA. For example, the presence of certain metal ions in the environment can affect MNA’s ability to form complexes and influence its fluorescence properties . Additionally, the pH and temperature of the environment could potentially affect the stability of MNA and its complexes.

Biochemical Analysis

Biochemical Properties

6-Mercaptonicotinic acid has been found to interact with various biomolecules. For instance, it has been used to functionalize gold nanoparticles for the detection of Cd2+ ions . The nitrogen atom on the pyridine ring and the carboxylic acid groups in this compound coordinate with Cd2+ to form a nonfluorescent ground-state complex, causing the fluorescence quenching of the Zn-CDs .

Cellular Effects

It has been used in the fabrication of nanowell-based sensors for the detection of improvised explosive devices , suggesting that it may interact with cellular components in a way that influences cell function.

Molecular Mechanism

It is known that it can alter the electrochemical properties of self-assembled monolayers (SAMs) of MNA on gold electrodes . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that it has a melting point of 260-262° C (dec.) and a predicted boiling point of 355.4° C at 760 mmHg

Metabolic Pathways

It is known that it can alter the metabolism of 6-MP to maximize 6-TGN production while reducing the hepatotoxic metabolite, 6-MMPN . This suggests that it may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

It has been used to functionalize gold nanoparticles, suggesting that it may interact with transporters or binding proteins and could potentially affect its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Mercaptonicotinic acid can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with thiourea under acidic conditions, followed by hydrolysis to yield the desired product. Another method includes the use of 6-chloronicotinic acid, which undergoes substitution with thiourea to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 6-Mercaptonicotinic acid undergoes several types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like thiourea and other sulfur-containing compounds are commonly employed.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-Mercaptonicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic and electronic properties.

    Biology: The compound is used in the development of biosensors and bioassays due to its ability to bind to specific biomolecules.

    Medicine: Research has explored its potential as a drug delivery agent, particularly in the form of nanoparticles for targeted drug delivery.

    Industry: It is used in the fabrication of nanomaterials and as a functionalizing agent for various industrial applications.

Comparison with Similar Compounds

    6-Mercaptopyridine-3-carboxylic acid: Similar in structure but with different functional groups.

    6-Thioxo-1,6-dihydro-3-pyridinecarboxylic acid: Another derivative with a thioxo group.

Uniqueness: 6-Mercaptonicotinic acid is unique due to its specific combination of a mercapto group and a carboxyl group on the pyridine ring. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with metals, making it highly versatile for various applications.

Properties

IUPAC Name

6-sulfanylidene-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-6(9)4-1-2-5(10)7-3-4/h1-3H,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWGTYCXARQFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170101
Record name 6-Mercapto-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17624-07-6, 92823-43-3
Record name 6-Mercaptonicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17624-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Mercapto-3-pyridinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017624076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Mercapto-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-dihydro-6-thioxonicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Mercaptopyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Mercaptonicotinic acid
Reactant of Route 2
6-Mercaptonicotinic acid
Reactant of Route 3
Reactant of Route 3
6-Mercaptonicotinic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-Mercaptonicotinic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-Mercaptonicotinic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-Mercaptonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.